

2-Methoxy-3-(trifluoromethyl)aniline molecular structure and weight

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Compound of Interest

Compound Name:	2-Methoxy-3-(trifluoromethyl)aniline
Cat. No.:	B1357691

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Technical Guide: 2-Methoxy-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the known molecular structure and properties of **2-Methoxy-3-(trifluoromethyl)aniline**. The document is intended for an audience with a high level of technical and scientific expertise.

Molecular Identity and Structure

2-Methoxy-3-(trifluoromethyl)aniline is an aromatic organic compound belonging to the aniline family. Its structure is characterized by a benzene ring substituted with a methoxy group (-OCH₃), an amino group (-NH₂), and a trifluoromethyl group (-CF₃). The trifluoromethyl group, a common pharmacophore, is known for its strong electron-withdrawing nature and its ability to increase lipophilicity, which can significantly influence a molecule's biological activity and metabolic stability.

The molecular formula for this compound is C₈H₈F₃NO.[\[1\]](#)

Chemical Structure Visualization

The two-dimensional chemical structure of **2-Methoxy-3-(trifluoromethyl)aniline** is presented below.

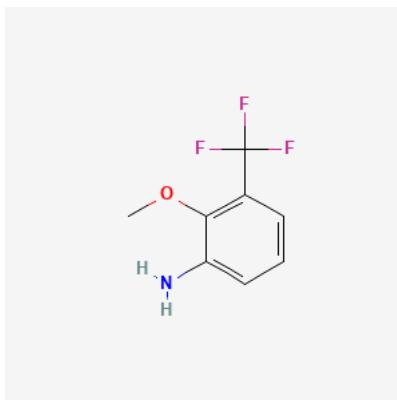


Figure 1. 2D Molecular Structure of **2-Methoxy-3-(trifluoromethyl)aniline**.

Physicochemical Data

Quantitative data for **2-Methoxy-3-(trifluoromethyl)aniline** is limited in publicly available scientific literature. The following table summarizes the key molecular identifiers and calculated properties. It is critical to note the absence of experimentally determined data such as melting point, boiling point, and pKa.

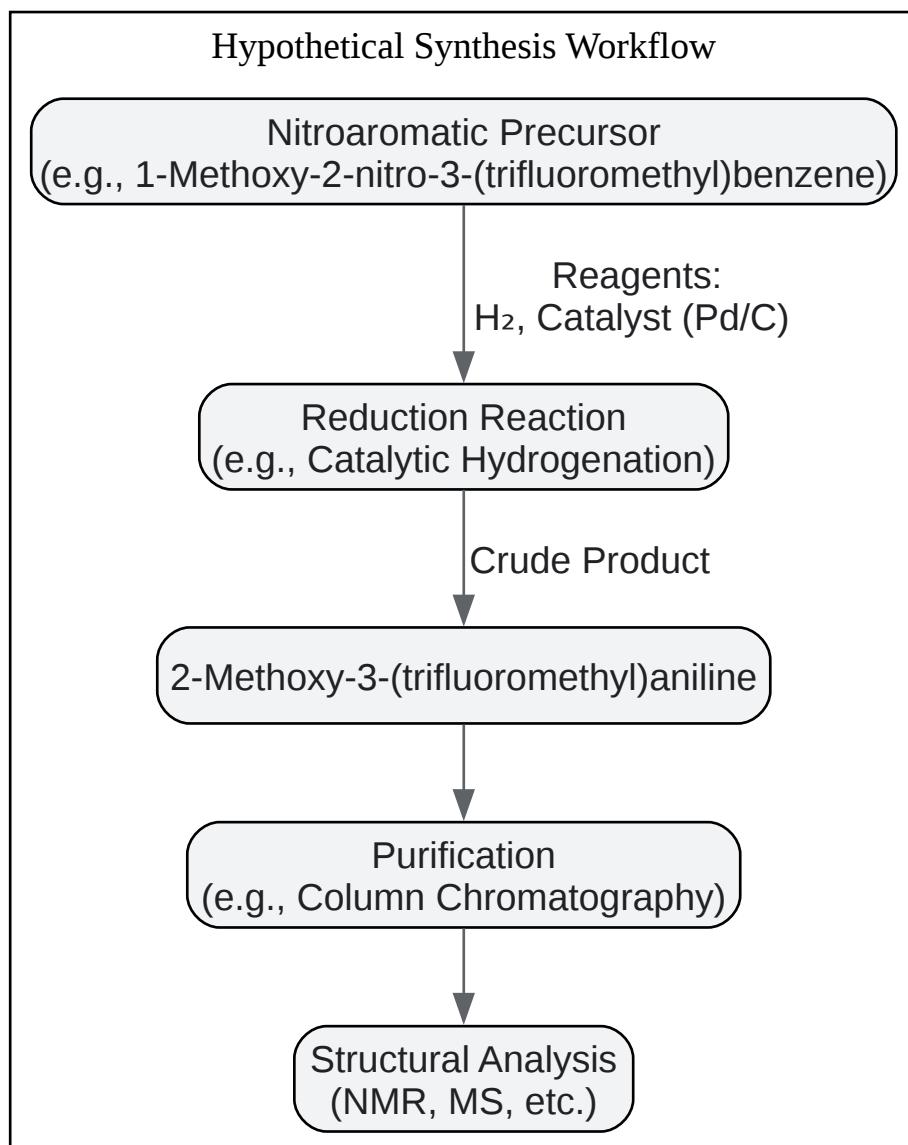
Parameter	Value	Source
Molecular Formula	C ₈ H ₈ F ₃ NO	[1]
Molecular Weight	191.15 g/mol	[2] [3]
Monoisotopic Mass	191.0558 Da	[1]
IUPAC Name	2-methoxy-3-(trifluoromethyl)aniline	
SMILES	COc1=C(C=CC=C1N)C(F)(F)F	[1]
InChI	InChI=1S/C8H8F3NO/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3	[1]
Predicted XlogP	2.1	[1]

Note: The molecular weight is consistent across isomers with the same molecular formula.

Experimental Protocols and Synthesis

As of the latest literature review, specific, detailed experimental protocols for the synthesis or analysis of **2-Methoxy-3-(trifluoromethyl)aniline** are not readily available. While general methods for the synthesis of ortho-trifluoromethoxylated aniline derivatives exist, a direct and validated protocol for this specific isomer has not been published.[4][5] Researchers seeking to synthesize this compound may need to adapt general procedures for related molecules, such as the reduction of a corresponding nitroaromatic precursor.

A generalized workflow for a potential synthesis route is illustrated below. This represents a logical, hypothetical pathway and is not based on a published experimental protocol for this specific molecule.



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A potential, non-validated workflow for synthesis.

Applications in Research and Drug Development

There is currently no specific information available in peer-reviewed journals or patent literature detailing the use of **2-Methoxy-3-(trifluoromethyl)aniline** as a key intermediate or active pharmaceutical ingredient (API) in drug development. While its structural isomers, such as 3-Methoxy-5-(trifluoromethyl)aniline and 4-Methoxy-3-(trifluoromethyl)aniline, are cited as intermediates for pharmaceuticals and agrochemicals, the utility of the 2-methoxy-3-(trifluoromethyl) isomer remains undocumented.[3][6]

The presence of the trifluoromethyl group is of significant interest in medicinal chemistry for its role in enhancing drug efficacy and metabolic profiles.^{[7][8]} Therefore, **2-Methoxy-3-(trifluoromethyl)aniline** may be a compound of interest for synthetic and medicinal chemists exploring novel chemical space, but its practical application has not yet been established.

Conclusion

2-Methoxy-3-(trifluoromethyl)aniline is a well-defined chemical entity in terms of its molecular structure and weight. However, there is a notable scarcity of public-domain information regarding its physicochemical properties, experimental protocols, and applications. This presents an opportunity for further research to characterize this compound and explore its potential utility in drug discovery and materials science. Professionals are advised to rely on data for structurally similar compounds with caution and to perform independent validation for any intended application.

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